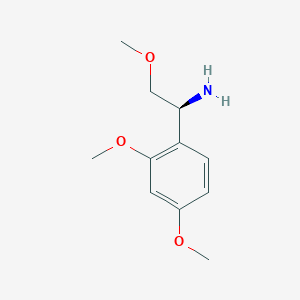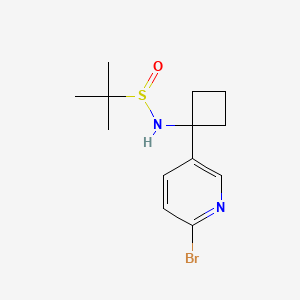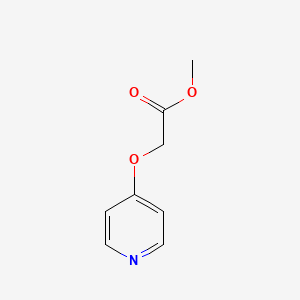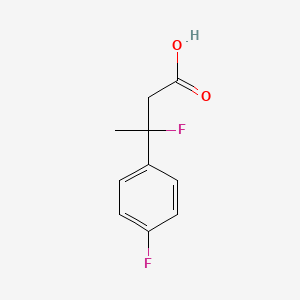
(S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,4-Dimethoxyphenyl)pyrrolidine
- N’-[(2,4-Dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide
Uniqueness
(S)-1-(2,4-Dimethoxyphenyl)-2-methoxyethanamine is unique due to its specific structural configuration and the presence of both methoxy and ethanamine groups. This combination of features distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1S)-1-(2,4-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-7-10(12)9-5-4-8(14-2)6-11(9)15-3/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 |
InChI Key |
PAXLQPFBNLELPR-SNVBAGLBSA-N |
Isomeric SMILES |
COC[C@H](C1=C(C=C(C=C1)OC)OC)N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)








